2-Acetoxy-5-nitrobenzyl chloride

Description

The exact mass of the compound 2-Acetoxy-5-nitrobenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetoxy-5-nitrobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-5-nitrobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

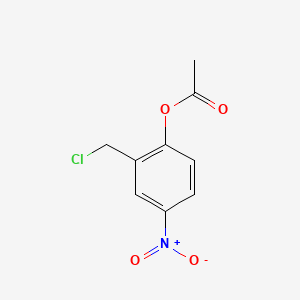

Structure

3D Structure

Properties

IUPAC Name |

[2-(chloromethyl)-4-nitrophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEUIPVVUKAVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047423 | |

| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5174-32-3 | |

| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005174323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETOXY-5-NITROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9506KY62X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetoxy-5-nitrobenzyl chloride (CAS No. 5174-32-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool in Synthetic Chemistry

2-Acetoxy-5-nitrobenzyl chloride, registered under CAS number 5174-32-3, is a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1] Its utility stems from its bifunctional nature, incorporating a reactive benzyl chloride for substrate attachment and an acetoxy group that can be hydrolyzed to reveal a hydroxyl functionality. The presence of the nitro group on the aromatic ring significantly influences the molecule's reactivity, particularly its application as a photolabile protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its use in complex molecular design.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of 2-Acetoxy-5-nitrobenzyl chloride is essential for its effective application and safe handling. While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related structures and general chemical principles.

Chemical Identity and Structure

-

Systematic Name: (2-(chloromethyl)-4-nitrophenyl) acetate

-

CAS Number: 5174-32-3

-

Molecular Formula: C₉H₈ClNO₄[1]

-

Molecular Weight: 229.62 g/mol [1]

The structure of 2-Acetoxy-5-nitrobenzyl chloride is characterized by a benzene ring substituted with a chloromethyl group at position 1, an acetoxy group at position 2, and a nitro group at position 5. This arrangement of functional groups is key to its synthetic utility.

Synthesis of 2-Acetoxy-5-nitrobenzyl chloride

The synthesis of 2-Acetoxy-5-nitrobenzyl chloride is typically achieved through a two-step process, starting from the commercially available p-nitrophenol. The rationale behind this synthetic route is the strategic introduction of the required functional groups while managing their respective reactivities.

Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride

The precursor, 2-Hydroxy-5-nitrobenzyl chloride, is synthesized from p-nitrophenol. This reaction involves the introduction of a chloromethyl group onto the aromatic ring.

Reaction Workflow: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride

Caption: Synthesis of the precursor, 2-Hydroxy-5-nitrobenzyl chloride.

Detailed Protocol:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine p-nitrophenol, concentrated hydrochloric acid, and a catalytic amount of concentrated sulfuric acid.[2]

-

Add methylal to the mixture.[2]

-

Maintain the reaction mixture at 70 ± 2°C with continuous stirring for 4-5 hours.[2] During this period, bubble hydrogen chloride gas through the mixture.[2]

-

The product, 2-hydroxy-5-nitrobenzyl chloride, will begin to precipitate as a solid.[2]

-

After the reaction is complete, cool the mixture in an ice bath to maximize crystallization.[2]

-

Isolate the solid product by filtration or decantation.[2]

-

Purify the crude product by recrystallization from a suitable solvent, such as benzene, to yield white crystals of 2-hydroxy-5-nitrobenzyl chloride.[2]

Causality of Experimental Choices:

-

Sulfuric Acid: While the reaction can proceed without it, the addition of concentrated sulfuric acid acts as a catalyst, increasing the reaction velocity.[2]

-

Methylal and HCl: This combination serves as the source for the chloromethylation of the phenol ring.

-

Temperature Control: Maintaining the temperature at 70 ± 2°C is crucial for optimal reaction kinetics and to minimize the formation of byproducts.

Step 2: Acetylation of 2-Hydroxy-5-nitrobenzyl chloride

The final step is the acetylation of the hydroxyl group of 2-Hydroxy-5-nitrobenzyl chloride to yield the target compound. This is a standard esterification reaction.

Reaction Workflow: Acetylation to 2-Acetoxy-5-nitrobenzyl chloride

Caption: Acetylation of the precursor to yield the final product.

Detailed Protocol:

-

Dissolve 2-Hydroxy-5-nitrobenzyl chloride in a suitable anhydrous solvent.

-

Add an acetylating agent, such as acetyl chloride or acetic anhydride. The use of a base like pyridine can be employed to neutralize the acidic byproduct.

-

The reaction is typically carried out with stirring at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by washing with water and a mild base (if an acidic acetylating agent was used) to remove any unreacted reagents and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Development and Research

The unique structure of 2-Acetoxy-5-nitrobenzyl chloride makes it a valuable tool in several areas of drug development and chemical biology, primarily as a photolabile protecting group.

Photolabile Protecting Group in Solid-Phase Peptide Synthesis

2-Nitrobenzyl derivatives are a well-established class of photolabile protecting groups, often referred to as "caged" compounds.[3] They allow for the controlled release of a protected functional group upon irradiation with light, typically in the UV range. This spatiotemporal control is highly advantageous in complex syntheses and biological studies.

In the context of solid-phase peptide synthesis (SPPS), 2-Acetoxy-5-nitrobenzyl chloride can be used to protect the carboxylic acid terminus of the growing peptide chain by linking it to the solid support.

Mechanism of Photocleavage:

The photocleavage of 2-nitrobenzyl esters proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement to form a nitrosobenzaldehyde and release the protected carboxylic acid.

Workflow for Application in Solid-Phase Peptide Synthesis

Caption: Application of 2-Acetoxy-5-nitrobenzyl chloride as a photolabile linker in SPPS.

Advantages in SPPS:

-

Mild Cleavage Conditions: The use of light to cleave the peptide from the resin avoids the need for harsh acidic conditions (like trifluoroacetic acid) that can damage sensitive peptide sequences.[3]

-

Orthogonality: Photochemical deprotection is orthogonal to many other protecting group strategies used in peptide synthesis, allowing for selective deprotection without affecting other protected functional groups.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 2-Acetoxy-5-nitrobenzyl chloride. Based on the safety data for related benzyl chloride and nitroaromatic compounds, the following precautions are recommended.

Hazard Summary:

-

Corrosive: Likely to cause severe skin burns and eye damage.[4]

-

Irritant: Can cause irritation to the skin, eyes, and respiratory system.[4]

-

Lachrymator: May cause tearing.[4]

-

Moisture Sensitive: Will likely react with water.

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Keep the container tightly closed and store in a cool, dry place away from moisture.[4]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]

Conclusion

2-Acetoxy-5-nitrobenzyl chloride is a specialized chemical reagent with significant potential in advanced organic synthesis and drug development. Its role as a photolabile protecting group offers a mild and selective method for the deprotection of carboxylic acids, a feature that is particularly valuable in the synthesis of delicate biomolecules like peptides. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the laboratory. As research in photochemistry and solid-phase synthesis continues to evolve, the applications of such versatile building blocks are likely to expand further.

References

-

PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Houben-Weyl Methods of Organic Chemistry, Volume E22a: Synthesis of Peptides and Peptidomimetics. (2002). 2.4 Photocleavable Protecting Groups. Georg Thieme Verlag.

-

SciSpace. (2022, August 27). Photolabile Linkers for Solid-Phase Synthesis. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 2-Acetoxy-5-nitrobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetoxy-5-nitrobenzyl chloride, a valuable reagent in protein chemistry. The document delves into the compound's chemical structure, offers a detailed, field-proven protocol for its synthesis, and explores its primary application in the selective modification of tryptophan residues in proteins. The underlying reaction mechanism, spectroscopic properties of the modified product, and a step-by-step protocol for protein modification and subsequent analysis are presented. This guide is intended to equip researchers with the necessary knowledge and practical insights to effectively utilize 2-acetoxy-5-nitrobenzyl chloride in their scientific endeavors.

Introduction: Unveiling a Versatile Tool for Protein Chemistry

In the intricate world of protein science, the ability to selectively modify specific amino acid residues is paramount for elucidating protein structure-function relationships, developing protein-based therapeutics, and creating novel biomaterials. Among the arsenal of chemical tools available, reagents that target the indole side chain of tryptophan are of particular interest due to the residue's often critical role in protein stability, folding, and ligand binding. 2-Acetoxy-5-nitrobenzyl chloride emerges as a significant, albeit less commonly cited, derivative of the well-established Koshland reagent, 2-hydroxy-5-nitrobenzyl bromide. Its structure is primed for electrophilic attack on the electron-rich indole ring of tryptophan. The introduction of the acetoxy group, in place of a hydroxyl group, can modulate the reagent's reactivity and solubility, offering potential advantages in specific experimental contexts. This guide provides a detailed exploration of the structure, synthesis, and application of this potent biochemical tool.

The Chemical Architecture of 2-Acetoxy-5-nitrobenzyl chloride

The structure of 2-acetoxy-5-nitrobenzyl chloride is characterized by a benzene ring substituted with four key functional groups that dictate its reactivity and utility.

-

Benzyl Chloride Moiety (-CH₂Cl): This is the primary reactive site of the molecule. The chlorine atom is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack. This functionality is central to the covalent modification of tryptophan.

-

Nitro Group (-NO₂): Positioned at the 5th carbon of the benzene ring, the electron-withdrawing nature of the nitro group influences the electrophilicity of the benzylic carbon, enhancing its reactivity.

-

Acetoxy Group (-OCOCH₃): Located at the 2nd carbon, the acetoxy group is an ester functionality. It can influence the reagent's solubility and may be hydrolyzed to a hydroxyl group under certain conditions, which could affect the spectroscopic properties of the modified tryptophan.

-

Aromatic Ring: The benzene ring provides a rigid scaffold for the functional groups and contributes to the overall electronic properties of the molecule.

Below is a table summarizing the key chemical identifiers for 2-Acetoxy-5-nitrobenzyl chloride.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₄ | |

| Molecular Weight | 229.62 g/mol | |

| CAS Number | 5174-32-3 | [1] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)[O-])CCl | |

| InChI | InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3 |

Synthesis of 2-Acetoxy-5-nitrobenzyl chloride: A Two-Step Approach

The synthesis of 2-acetoxy-5-nitrobenzyl chloride is a two-step process that begins with the preparation of its precursor, 2-hydroxy-5-nitrobenzyl chloride, followed by an acetylation reaction.

Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride

The synthesis of the precursor alcohol is a well-documented procedure. A reliable method involves the reaction of 2-hydroxy-5-nitrobenzyl alcohol with hydrogen chloride gas in an ethanolic solution.[2] This reaction proceeds with a nearly quantitative yield.[2]

Materials:

-

2-Hydroxy-5-nitrobenzyl alcohol

-

Ethanol

-

Hydrogen chloride gas

-

Round-bottom flask

-

Gas dispersion tube

-

Reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

Dissolve 2-hydroxy-5-nitrobenzyl alcohol in ethanol in a round-bottom flask equipped with a gas dispersion tube and a reflux condenser.

-

Heat the solution to 70 ± 2°C using a heating mantle.

-

Bubble hydrogen chloride gas through the solution for 2 hours while maintaining the temperature.

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid 2-hydroxy-5-nitrobenzyl chloride by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Step 2: Acetylation of 2-Hydroxy-5-nitrobenzyl chloride

The final step involves the acetylation of the hydroxyl group of 2-hydroxy-5-nitrobenzyl chloride to yield the desired product. This is typically achieved using acetic anhydride in the presence of a base catalyst like pyridine.

Materials:

-

2-Hydroxy-5-nitrobenzyl chloride

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-hydroxy-5-nitrobenzyl chloride in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution via a dropping funnel with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 2-acetoxy-5-nitrobenzyl chloride by column chromatography on silica gel.

Application in Protein Chemistry: Selective Modification of Tryptophan

The primary utility of 2-acetoxy-5-nitrobenzyl chloride lies in its ability to selectively modify tryptophan residues in proteins. This reaction is analogous to that of 2-hydroxy-5-nitrobenzyl bromide (HNB), a well-established tryptophan-modifying reagent.

Mechanism of Tryptophan Modification

The reaction proceeds via an electrophilic substitution on the indole ring of tryptophan. The benzylic carbon of 2-acetoxy-5-nitrobenzyl chloride acts as the electrophile.

The reaction is typically carried out under acidic conditions to protonate the indole nitrogen, which can influence the position of substitution on the indole ring. The reaction with HNB, a similar reagent, is known to be influenced by pH, with higher pH values potentially leading to multiple modifications on a single tryptophan residue.[3]

Experimental Protocol: Modification of a Protein with 2-Acetoxy-5-nitrobenzyl chloride

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

-

Protein of interest containing tryptophan residues

-

2-Acetoxy-5-nitrobenzyl chloride

-

Reaction buffer (e.g., 0.1 M acetate buffer, pH 4.0)

-

Dioxane or other suitable organic solvent to dissolve the reagent

-

Dialysis tubing or size-exclusion chromatography column

-

UV-Vis spectrophotometer

Procedure:

-

Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of 2-acetoxy-5-nitrobenzyl chloride in a minimal amount of a water-miscible organic solvent like dioxane.

-

Add a molar excess of the 2-acetoxy-5-nitrobenzyl chloride solution to the protein solution with gentle stirring. The exact molar excess will need to be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Stop the reaction by adding a scavenger for the excess reagent, such as mercaptoethanol, or by immediate purification.

-

Remove the excess reagent and byproducts by dialysis against the reaction buffer or by size-exclusion chromatography.

Analysis of the Modified Protein

Spectroscopic Quantification

The number of modified tryptophan residues per protein molecule can be calculated using the Beer-Lambert law, by measuring the absorbance at the new maximum and using the predetermined molar extinction coefficient of the modified tryptophan.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the covalent modification and identifying the specific tryptophan residues that have been modified. By comparing the mass of the native and modified protein, the number of attached 2-acetoxy-5-nitrobenzyl groups can be determined. Further analysis by peptide mapping, involving proteolytic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides, can pinpoint the exact location of the modification within the protein sequence.

Conclusion and Future Perspectives

2-Acetoxy-5-nitrobenzyl chloride represents a valuable, though perhaps underutilized, reagent for the chemical modification of tryptophan residues in proteins. Its synthesis is straightforward, and its reactivity is analogous to the well-characterized Koshland reagents. The acetoxy group may offer advantages in terms of solubility and reactivity in specific applications. This guide has provided a comprehensive overview of its structure, a detailed synthesis protocol, and a framework for its application in protein modification studies.

Future research could focus on a more detailed characterization of the spectroscopic properties of the 2-acetoxy-5-nitrobenzyl-tryptophan adduct to facilitate more accurate quantification. Furthermore, comparative studies with other tryptophan-modifying reagents could highlight the unique advantages of this compound in various biochemical and biopharmaceutical applications. As the demand for precisely engineered proteins continues to grow, reagents like 2-acetoxy-5-nitrobenzyl chloride will undoubtedly play an increasingly important role in advancing the frontiers of protein science.

References

-

Organic Syntheses Procedure, 2-hydroxy-5-nitrobenzyl chloride. Available at: [Link]

-

Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications, 312(3), 811-816. Available at: [Link]

-

Malin, E. L., Greenberg, R., & Farrell, H. M. (1985). Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide. Analytical Biochemistry, 144(2), 356-361. Available at: [Link]

-

PubChem. 2-acetoxy-5-nitrobenzyl chloride. Available at: [Link]

-

PubChemLite. 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4). Available at: [Link]

Sources

- 1. Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The modification of the tryptophan residues of bovine -lactalbumin with 2-hydroxy-5-nitrobenzyl bromide and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide. II. Effect on the specifier protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetoxy-5-nitrobenzyl chloride molecular weight

An In-Depth Technical Guide to 2-Acetoxy-5-nitrobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetoxy-5-nitrobenzyl chloride, a functionalized aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. While not as commonly cited as its hydroxyl precursor, its unique combination of a reactive benzylic chloride, a modifiable nitro group, and a protected phenol makes it a valuable building block for complex molecular architectures. This document details its physicochemical properties, outlines a logical synthetic pathway, explores its potential applications in medicinal chemistry and materials science, and provides essential safety and handling protocols. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.

Introduction: Strategic Importance in Synthesis

Nitro-substituted benzyl halides are a cornerstone class of reagents in organic synthesis, prized for their utility as electrophilic alkylating agents. The presence of the nitro group not only influences the reactivity of the benzylic position but also serves as a synthetic handle for further chemical transformations, most notably its reduction to a primary amine. This amine functionality is a gateway to a vast array of heterocyclic scaffolds fundamental to modern drug discovery.[1]

Within this class, 2-Acetoxy-5-nitrobenzyl chloride (C₉H₈ClNO₄) emerges as a specialized intermediate. It is structurally derived from the more common 2-Hydroxy-5-nitrobenzyl chloride[2][3]. The acetylation of the hydroxyl group serves two primary strategic purposes in a multi-step synthesis:

-

Protecting Group: The acetate group masks the acidic and nucleophilic phenolic hydroxyl, preventing unwanted side reactions during transformations targeting other parts of the molecule. It can be readily deprotected under basic or acidic conditions to reveal the phenol when required.

-

Solubility & Reactivity Modulation: The conversion of the polar hydroxyl group to a less polar ester can significantly alter the molecule's solubility profile, aiding in purification and reaction compatibility in non-polar organic solvents.

This guide will elucidate the properties and synthetic utility of this compound, providing a framework for its integration into complex research and development workflows.

Physicochemical and Structural Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key identifiers and computed properties for 2-Acetoxy-5-nitrobenzyl chloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₄ | [4] |

| Molecular Weight | 229.62 g/mol | Calculated |

| Monoisotopic Mass | 229.01419 Da | [4] |

| IUPAC Name | [2-(chloromethyl)-4-nitrophenyl] acetate | [4] |

| InChIKey | XLEUIPVVUKAVGL-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)[O-])CCl | [4] |

| Predicted XlogP | 1.9 | [4] |

Synthesis Pathway and Experimental Protocol

The most direct and logical synthesis of 2-Acetoxy-5-nitrobenzyl chloride is through the acetylation of its commercially available precursor, 2-Hydroxy-5-nitrobenzyl chloride[2][5]. This transformation is a standard esterification reaction.

Causality of Experimental Design

The choice of acetylating agent and reaction conditions is critical for achieving a high yield and purity.

-

Reagent Selection: Acetic anhydride is often preferred over acetyl chloride for its lower volatility and less aggressive reactivity.

-

Catalyst/Base: A tertiary amine base, such as pyridine or triethylamine, is essential. It acts as a nucleophilic catalyst and, more importantly, as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of acetic anhydride.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 2-Acetoxy-5-nitrobenzyl chloride.

Step-by-Step Experimental Protocol

Objective: To synthesize 2-Acetoxy-5-nitrobenzyl chloride from 2-Hydroxy-5-nitrobenzyl chloride.

Materials:

-

2-Hydroxy-5-nitrobenzyl chloride (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Hydroxy-5-nitrobenzyl chloride (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Reaction: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 10-30% Ethyl Acetate in Hexanes) to yield the pure 2-Acetoxy-5-nitrobenzyl chloride.

Applications in Drug Discovery and Organic Synthesis

The true value of 2-Acetoxy-5-nitrobenzyl chloride lies in the orthogonal reactivity of its functional groups, making it a powerful synthon for creating diverse molecular libraries.

Key Chemical Transformations

-

Nucleophilic Substitution: The benzylic chloride is a potent electrophile, susceptible to S_N2 reactions with a wide range of nucleophiles (e.g., azides, amines, thiols, cyanides). This is a primary method for introducing new functionalities and building molecular complexity. For instance, reaction with sodium azide is a key step towards synthesizing molecules for "click chemistry" applications.[6][7]

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This unmasks a nucleophilic amino group, which is a critical precursor for the synthesis of benzodiazepines, quinazolines, and other pharmacologically relevant heterocyclic systems.[1]

-

Ester Hydrolysis: The acetate group can be easily removed via base-catalyzed (e.g., NaOH, K₂CO₃ in methanol) or acid-catalyzed hydrolysis to reveal the free phenol. This allows for subsequent O-alkylation, O-acylation, or use of the phenol in other coupling reactions.

Visualized Reaction Pathways

Caption: Key reaction pathways for 2-Acetoxy-5-nitrobenzyl chloride.

Spectroscopic Characterization Profile

Characterization of the final product is essential for confirming its identity and purity. Below are the expected spectroscopic signatures for 2-Acetoxy-5-nitrobenzyl chloride, based on its functional groups and data from analogous structures.[8]

| Spectroscopy | Functional Group | Expected Signature |

| Infrared (IR) | Ester (C=O) | Strong absorption band at ~1765 cm⁻¹ |

| Nitro (NO₂) | Strong asymmetric stretch at ~1530 cm⁻¹ | |

| Strong symmetric stretch at ~1350 cm⁻¹ | ||

| ¹H NMR | Aromatic Protons (3H) | Multiplets in the range of δ 7.5-8.5 ppm |

| Benzylic Protons (CH₂Cl) | Singlet at ~δ 4.8-5.0 ppm | |

| Acetate Protons (CH₃) | Singlet at ~δ 2.3 ppm | |

| ¹³C NMR | Ester Carbonyl (C=O) | δ ~169 ppm |

| Aromatic Carbons | δ ~120-150 ppm | |

| Benzylic Carbon (CH₂Cl) | δ ~45 ppm | |

| Acetate Carbon (CH₃) | δ ~21 ppm |

Safety, Handling, and Storage

As with related nitrobenzyl and acyl halides, 2-Acetoxy-5-nitrobenzyl chloride should be handled with care, assuming it possesses corrosive and lachrymatory properties.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound is likely moisture-sensitive; handle under an inert atmosphere where appropriate.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[12]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

2-Acetoxy-5-nitrobenzyl chloride is a strategically valuable, yet underutilized, chemical intermediate. Its trifunctional nature—an electrophilic site for substitution, a reducible nitro group, and a protected phenol—provides a robust platform for the synthesis of complex molecules. By understanding its physicochemical properties, synthetic access, and reactive potential, researchers in drug discovery and materials science can leverage this compound to accelerate the development of novel chemical entities. Adherence to rigorous experimental and safety protocols is essential for its successful and safe implementation in the laboratory.

References

-

Pharmaffiliates. (n.d.). 2-Hydroxy-5-nitrobenzyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4). Retrieved from [Link]

-

NebuChem™. (n.d.). 2-Hydroxy-5-nitrobenzyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

-

Fisher Scientific. (2024). 2-Nitrobenzyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

-

PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

RJPT. (2023). Click chemistry in drug development recent trends and application. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. NebuChem™ 2-羟基-5-硝基氯苄 [nebulabio.cn]

- 4. PubChemLite - 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 2-Chloro-5-nitrobenzoyl Chloride | 25784-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of 2-Acetoxy-5-nitrobenzyl Chloride

An In-depth Technical Guide to the Synthesis of 2-Acetoxy-5-nitrobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis of 2-Acetoxy-5-nitrobenzyl chloride, a valuable reagent in organic synthesis and drug discovery. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the synthetic strategy, the rationale behind experimental choices, and the critical safety considerations necessary for successful and safe execution.

2-Acetoxy-5-nitrobenzyl chloride belongs to a class of substituted benzyl halides that are pivotal building blocks in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—the reactive benzyl chloride, the electron-withdrawing nitro group, and the acetoxy moiety—imparts a unique chemical reactivity profile. This trifecta of functionalities allows for a diverse range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex molecular architectures.

The nitroaromatic scaffold is a well-established pharmacophore in numerous therapeutic agents, while the benzyl chloride handle serves as a key electrophilic site for nucleophilic substitution reactions. The acetoxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield the corresponding phenol, or it can be retained to modulate the compound's physicochemical properties. Consequently, derivatives of 2-Acetoxy-5-nitrobenzyl chloride have been explored in the development of novel therapeutic agents and as chemical probes for biological systems.

Strategic Synthesis Design: A Tale of Two Routes

The synthesis of 2-Acetoxy-5-nitrobenzyl chloride can be approached from two primary retrosynthetic pathways. The choice between these routes depends on the availability of starting materials, desired purity, and scalability of the process.

Route A focuses on the late-stage introduction of the acetoxy group via the acetylation of a pre-formed benzyl chloride. Route B , in contrast, involves the early-stage acetylation of a benzyl alcohol precursor, followed by the chlorination of the benzylic hydroxyl group.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine p-nitrophenol (0.36 mol), concentrated hydrochloric acid (650 mL), and concentrated sulfuric acid (5 mL).

-

Addition of Reagents: To the stirred mixture, add methylal (1 mol).

-

Reaction Conditions: Heat the mixture to 70 ± 2°C in a water bath. Bubble hydrogen chloride gas through the mixture for the duration of the reaction (4-5 hours).

-

Work-up and Purification: Cool the reaction mixture in an ice bath for 1 hour to precipitate the product. The crude product can be collected by filtration or decantation and purified by recrystallization from hot benzene to yield a white solid.

-

p-Nitrophenol: The starting material possesses a hydroxyl group that activates the aromatic ring towards electrophilic substitution, and the nitro group directs the incoming electrophile to the ortho position.

-

Methylal and HCl: In the presence of a strong acid like HCl, methylal serves as a convenient in situ source of formaldehyde, the electrophile in this reaction.

-

Sulfuric Acid: While the reaction can proceed without it, the addition of concentrated sulfuric acid increases the reaction rate. [1]* Hydrogen Chloride Gas: A continuous stream of HCl gas ensures the reaction medium remains highly acidic, which is crucial for the generation of the chloromethyl cation electrophile.

Acetylation of 2-Hydroxy-5-nitrobenzyl Chloride

The final step in Route A is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction.

-

Reaction Setup: Dissolve 2-hydroxy-5-nitrobenzyl chloride (1 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere.

-

Addition of Reagents: Add a catalytic amount of a base, such as pyridine or triethylamine, followed by the dropwise addition of acetic anhydride (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove the base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

-

Acetic Anhydride: A common and effective acetylating agent. [2]* Pyridine: Acts as a nucleophilic catalyst, activating the acetic anhydride and also serves as a base to neutralize the acetic acid byproduct.

-

Aprotic Solvent: Prevents any unwanted side reactions with the solvent.

Route B: Chlorination of 2-Acetoxy-5-nitrobenzyl Alcohol

This alternative route involves the initial preparation of 2-hydroxy-5-nitrobenzyl alcohol, its acetylation, and subsequent chlorination of the benzylic alcohol.

Synthesis of 2-Hydroxy-5-nitrobenzyl Alcohol

The synthesis of 2-hydroxy-5-nitrobenzyl alcohol can be achieved through the reaction of p-nitrophenol with formaldehyde in the presence of a base. [3]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-acetoxy-5-nitrobenzyl alcohol (1 eq.) in an anhydrous aprotic solvent like toluene.

-

Addition of Reagent: Add thionyl chloride (1.2 eq.) dropwise to the solution at 0°C.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours, or until TLC indicates the completion of the reaction.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Route A | Route B |

| Starting Material | p-Nitrophenol | p-Nitrophenol |

| Key Intermediates | 2-Hydroxy-5-nitrobenzyl chloride | 2-Hydroxy-5-nitrobenzyl alcohol, 2-Acetoxy-5-nitrobenzyl alcohol |

| Number of Steps | 2 | 3 |

| Potential Challenges | Handling of gaseous HCl in the first step. Potential for side reactions during chloromethylation. | The benzylic alcohol intermediate may be less stable. Requires an additional acetylation step. |

| Advantages | More direct. Fewer synthetic steps. | Milder conditions for the initial hydroxymethylation. May offer better overall yield and purity in some cases. |

Safety and Handling

The synthesis of 2-acetoxy-5-nitrobenzyl chloride involves the use of hazardous materials, and appropriate safety precautions must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood. *[4][5][6][7][8] Reagent Handling:

-

Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (pyridine) are corrosive and should be handled with extreme care.

-

Thionyl Chloride: Is a corrosive and lachrymatory substance that reacts violently with water. It should be handled with caution in a fume hood.

-

Nitro Compounds: Nitroaromatic compounds are potentially toxic and can be skin irritants. A[9][10]void inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis of 2-Acetoxy-5-nitrobenzyl chloride, a key building block in modern organic and medicinal chemistry. By presenting two viable synthetic routes, complete with detailed experimental protocols and a thorough discussion of the underlying chemical principles, this document equips researchers with the necessary knowledge to confidently and safely undertake this synthesis. The emphasis on the causality of experimental choices and rigorous safety protocols ensures a foundation of scientific integrity and trustworthiness, empowering scientists in their pursuit of novel chemical entities.

References

-

Pharmaffiliates. 2-Hydroxy-5-nitrobenzyl Chloride. [Link]

- Google Patents.

- Google Patents.

-

Organic Syntheses. 2-hydroxy-5-nitrobenzyl chloride. [Link]

-

PubChem. 2-Chloro-5-nitrobenzyl alcohol. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

- Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.

- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

- Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

-

ResearchGate. Optimization of reaction conditions for acetylation of benzyl alcohol.... [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]

-

Chemsrc. 2-Chloro-5-nitrobenzoyl chloride. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

RJPT. Click chemistry in drug development recent trends and application. [Link]

-

ChemSynthesis. 2-Hydroxy-5-nitrobenzyl bromide. [Link]

-

ScienceLab.com. 4-NITROBENZYL CHLORIDE Material Safety Data Sheet. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

-

MOLBASE. 2-Acetylamino-N-benzyl-N-(2-hydroxy-5-nitro-benzyl)-3-methyl-butyramide. [Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

-

PubChem. Benzoyl chloride, 2-chloro-5-nitro-. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. byjus.com [byjus.com]

- 3. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. carlroth.com [carlroth.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. 2-Chloro-5-nitrobenzyl alcohol | C7H6ClNO3 | CID 555722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-Acetoxy-5-nitrobenzyl chloride for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unmasking Tryptophan's Role in Protein Function

Welcome to this in-depth technical guide on the mechanism of action of 2-acetoxy-5-nitrobenzyl chloride. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with a deep understanding of the chemistry and strategic considerations behind the use of this powerful reagent. The modification of specific amino acid residues is a cornerstone of protein chemistry, allowing us to probe structure-function relationships, identify active site residues, and create novel protein conjugates. Among the amino acids, tryptophan, with its unique indole side chain, often plays critical roles in protein folding, stability, and ligand binding. 2-Acetoxy-5-nitrobenzyl chloride, a derivative of the famed Koshland's reagent (2-hydroxy-5-nitrobenzyl bromide), offers a selective means to investigate the role of tryptophan, and this guide will equip you with the knowledge to employ it effectively and interpret your results with confidence.

The Chemistry of Tryptophan Modification by 2-Acetoxy-5-nitrobenzyl chloride

The Electrophilic Attack on the Indole Nucleus

The core of the reaction lies in the electrophilic nature of 2-acetoxy-5-nitrobenzyl chloride and the nucleophilic character of the tryptophan indole ring. The reaction proceeds via an alkylation mechanism, where the benzyl group of the reagent is covalently attached to the tryptophan residue.

The Quinone Methide Intermediate: A Highly Reactive Species

A key feature of the reactivity of 2-acetoxy-5-nitrobenzyl chloride and its analogs is the formation of a transient and highly electrophilic quinone methide intermediate. The acetoxy group, being a good leaving group, facilitates the formation of this intermediate under appropriate conditions. The electron-withdrawing nitro group further enhances the electrophilicity of the quinone methide, driving the reaction forward.

Causality Behind Experimental Choices: The formation of the quinone methide is a critical step. The choice of solvent and pH can influence the rate of its formation and its stability. Non-polar, aprotic solvents can stabilize the reagent, while aqueous, protic solvents will promote the formation of the quinone methide.

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Reagent [label="2-Acetoxy-5-nitrobenzyl chloride"]; Intermediate [label="Quinone Methide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Tryptophan [label="Tryptophan Residue"]; Product [label="Modified Tryptophan Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagent -> Intermediate [label="- Acetate\n- Chloride"]; Tryptophan -> Product; Intermediate -> Product [label="Electrophilic Attack"]; } dot Figure 1: General overview of the reaction mechanism.

Positional Selectivity on the Indole Ring

The electrophilic attack of the quinone methide on the tryptophan indole ring can theoretically occur at several positions. However, the C3 position of the indole ring is the most nucleophilic and is the primary site of alkylation.

Optimizing the Reaction: A Guide to Experimental Design

The success of a tryptophan modification experiment hinges on careful control of the reaction conditions to maximize selectivity and yield while minimizing unwanted side reactions.

The Critical Role of pH

The pH of the reaction medium is arguably the most important parameter to control.

-

Acidic pH (pH < 6): At acidic pH, the reaction is highly selective for tryptophan. The nucleophilicity of other potentially reactive side chains, such as the imidazole ring of histidine and the thiol group of cysteine, is suppressed due to protonation.

-

Neutral to Alkaline pH (pH ≥ 7): As the pH increases, the risk of side reactions with other nucleophilic amino acids, particularly histidine, increases. The deprotonated imidazole ring of histidine becomes a more potent nucleophile and can compete with tryptophan for the quinone methide intermediate.

Expertise & Experience: While the literature often suggests a pH range of 4-5 for optimal selectivity, it is advisable to perform a pH titration for your specific protein to determine the ideal balance between modification efficiency and specificity. A pilot experiment across a pH range of 4.0 to 7.0 can be highly informative.

Reagent Concentration and Molar Excess

A molar excess of 2-acetoxy-5-nitrobenzyl chloride over the concentration of tryptophan residues is typically required to drive the reaction to completion. However, an excessively large excess should be avoided as it can lead to non-specific modifications and potential protein denaturation. A 10- to 100-fold molar excess is a common starting point.

Reaction Time and Temperature

The reaction is generally rapid and can often be completed within an hour at room temperature (20-25°C). Monitoring the reaction progress over time is recommended to determine the optimal reaction time for your system.

Quenching the Reaction

To stop the reaction, a nucleophilic scavenger such as mercaptoethanol or dithiothreitol (DTT) can be added. These reagents will react with any remaining quinone methide intermediate, preventing further modification of the protein.

Experimental Protocols

Protocol for Tryptophan Modification

This protocol provides a general framework for the modification of tryptophan residues in a protein using 2-acetoxy-5-nitrobenzyl chloride. Optimization for your specific protein is recommended.

Materials:

-

Protein of interest

-

2-Acetoxy-5-nitrobenzyl chloride

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5 (or other suitable acidic buffer)

-

Quenching Solution: 1 M Mercaptoethanol

-

Dialysis tubing or desalting column

-

UV-Vis Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of 2-acetoxy-5-nitrobenzyl chloride in a dry, water-miscible organic solvent such as acetone or dioxane immediately before use.

-

Reaction Initiation: While vortexing the protein solution, add the desired molar excess of the 2-acetoxy-5-nitrobenzyl chloride stock solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light.

-

Reaction Quenching: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted reagent.

-

Removal of Excess Reagent: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

dot graph "Modification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Protein Solution\n(pH 4.5)"]; B [label="Prepare Reagent Solution\n(in Acetone/Dioxane)"]; C [label="Mix and Incubate\n(Room Temperature, 1-2h)"]; D [label="Quench Reaction\n(Mercaptoethanol)"]; E [label="Purify Modified Protein\n(Dialysis/Desalting)"];

A -> C; B -> C; C -> D; D -> E; } dot Figure 2: A simplified workflow for protein modification.

Quantification of Tryptophan Modification

The extent of tryptophan modification can be determined spectrophotometrically by measuring the absorbance of the 2-hydroxy-5-nitrobenzyl chromophore.[1][2]

Procedure:

-

Measure the absorbance of the modified protein solution at 410 nm.

-

Determine the protein concentration using a standard method (e.g., Bradford assay) or by measuring the absorbance at 280 nm and correcting for the contribution of the modifying group.

-

Calculate the number of modified tryptophan residues per protein molecule using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance at 410 nm.

-

ε is the molar extinction coefficient of the 2-hydroxy-5-nitrobenzyl-tryptophan adduct at 410 nm.

-

b is the path length of the cuvette (usually 1 cm).

-

c is the molar concentration of the modified protein.

-

| pH | Molar Extinction Coefficient (ε) at 410 nm (M⁻¹cm⁻¹) |

| > 8 | 18,500 |

| 4.0 | 1,740 |

Note: The molar extinction coefficient is pH-dependent. The values provided are for the 2-hydroxy-5-nitrobenzyl adduct and are a reliable approximation for the product of the 2-acetoxy-5-nitrobenzyl chloride reaction after hydrolysis of the acetate group.[2]

Potential Side Reactions and Mitigation Strategies

While highly selective under optimal conditions, 2-acetoxy-5-nitrobenzyl chloride can react with other amino acid residues.

-

Histidine: As mentioned, histidine is the most common site of off-target modification, particularly at neutral or alkaline pH. Maintaining a pH below 6 is the most effective way to prevent this side reaction.

-

Cysteine: The thiol group of cysteine is a potent nucleophile. However, under the acidic conditions typically used for tryptophan modification, the thiol group is largely protonated and less reactive. If your protein contains highly reactive cysteines, their prior modification with a reversible blocking group may be considered.

-

Methionine: The thioether of methionine can also be a target for alkylation, although it is generally less reactive than tryptophan and cysteine. The acidic conditions used for tryptophan modification also help to minimize this side reaction.

Downstream Applications: Peptide Bond Cleavage

Modification of tryptophan with 2-acetoxy-5-nitrobenzyl chloride can be a prerequisite for the selective cleavage of the peptide bond at the C-terminal side of the modified tryptophan residue. A common method for this is treatment with N-bromosuccinimide (NBS).

Mechanism of Cleavage

The cleavage reaction involves the oxidation of the modified indole ring by NBS, leading to the formation of an oxindole derivative. This is followed by an intramolecular cyclization and subsequent hydrolysis of the peptide bond.

dot graph "Cleavage_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ModifiedTrp [label="2-Hydroxy-5-nitrobenzyl-\nTryptophan Residue"]; Oxidized [label="Oxindole Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized [label="Spiro-lactone Intermediate"]; Cleaved [label="Cleaved Peptides", fillcolor="#34A853", fontcolor="#FFFFFF"];

ModifiedTrp -> Oxidized [label="N-Bromosuccinimide (NBS)"]; Oxidized -> Cyclized [label="Intramolecular Attack"]; Cyclized -> Cleaved [label="Hydrolysis"]; } dot Figure 3: A simplified representation of the peptide bond cleavage mechanism.

Protocol for Peptide Bond Cleavage at Modified Tryptophan

This protocol is a general guideline and may require optimization.

Materials:

-

Modified protein containing 2-hydroxy-5-nitrobenzyl-tryptophan

-

N-bromosuccinimide (NBS)

-

Cleavage Buffer: 8 M Urea, 20% Acetic Acid

-

Scavenger: Tyrosine or Phenol

-

SDS-PAGE analysis materials

Procedure:

-

Protein Denaturation: Dissolve the modified protein in the cleavage buffer. Urea is used to ensure the protein is fully denatured and the modified tryptophan is accessible.

-

Scavenger Addition: Add a scavenger such as tyrosine or phenol to the solution. This is a critical step to consume excess NBS and prevent non-specific oxidation of other residues, particularly tyrosine.

-

NBS Addition: Add a freshly prepared solution of NBS in the cleavage buffer to the protein solution. A 2- to 10-fold molar excess of NBS over the modified tryptophan is a typical starting point.

-

Incubation: Incubate the reaction at room temperature for 15-30 minutes.

-

Analysis: Analyze the cleavage products by SDS-PAGE to assess the extent of fragmentation.

Trustworthiness: The inclusion of a scavenger in the cleavage protocol is a self-validating step. It demonstrates an understanding of the potential for non-specific reactions and incorporates a measure to control for them, thereby increasing the reliability of the results.

Conclusion: A Versatile Tool for Protein Exploration

2-Acetoxy-5-nitrobenzyl chloride is a valuable reagent for the selective modification of tryptophan residues in proteins. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively probe the role of tryptophan in protein structure and function. The ability to subsequently cleave the polypeptide chain at the site of modification further extends the utility of this reagent, making it a powerful tool in the arsenal of protein chemists, biochemists, and drug development professionals. This guide has provided the foundational knowledge and practical protocols to embark on these investigations with confidence and scientific rigor.

References

- Strohalm, M., Kodícek, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry.

- Kuroda, R., Toyama, E., Sugai, T., Imai, M., Watanabe, K., Konoue, N., ... & Kanai, M. (2022).

- Mahoney, W. C., & Hermodson, M. A. (1979). High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid. Biochemistry, 18(17), 3810-3814.

- Tower, S. J., Hetcher, W. J., Myers, T. E., Kuehl, N. J., & Taylor, M. T. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(20), 9112-9118.

- Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 97(12), 6523-6528.

- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., ... & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363.

- Kalyan Kumar Mandal. (n.d.).

- Malin, E. L., Greenberg, R., & Farrell, H. M. (1985). Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide. Analytical biochemistry, 144(2), 356-361.

- Burstein, Y., & Patchornik, A. (1972). Selective chemical cleavage of tryptophanyl peptide bonds in peptides and proteins. Biochemistry, 11(4), 4641-4650.

-

Organic Syntheses Procedure. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]

- Voburka, Z., & Neužil, P. (2010). Reactions of cisplatin with cysteine and methionine at constant pH; a computational study. Dalton Transactions, 39(16), 3845-3852.

- Google Patents. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.

- Das, S., & D'Souza, F. (2021). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. RSC Chemical Biology, 2(3), 736-753.

-

OMLC. (n.d.). Tryptophan. Retrieved from [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics.

- Levine, R. L., & Stadtman, E. R. (2001).

- Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.

-

ResearchGate. (n.d.). UV-Vis absorption spectra of tryptophan in the presence of DNAE. Retrieved from [Link]

- GeeklyHub. (2021, August 3). #GeeklyHub Peptide Bond Cleavage Mechanism | Hydrolysis & Proteolysis [Video]. YouTube.

- The bumbling biochemist. (2022, December 11). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. [Video]. YouTube.

-

Macmillan Group, Princeton University. (2020, December 8). Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

- Aebersold, R., & Mann, M. (2003). Mass spectrometry–based proteomics.

- Schibli, D. J., Epand, R. F., Vogel, H. J., & Epand, R. M. (2002). Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions. Biochemistry and cell biology, 80(5), 667-677.

- Shechter, Y., Patchornik, A., & Burstein, Y. (1976). The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence quenching. Biochemistry, 15(23), 5071-5075.

- Concurrent quantification of tryptophan and its major metabolites. (2014). PloS one, 9(6), e100824.

- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). International journal of molecular sciences, 20(16), 4026.

- Hemmer, J. R., Green, M. T., & Becker, D. F. (2011). Methionine residues as endogenous antioxidants in proteins. Critical Reviews™ in Biochemistry and Molecular Biology, 46(5), 403-415.

- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2020). Beilstein journal of organic chemistry, 16, 110-116.

- Chang, C. J., & Toste, F. D. (2021). Oxidative cyclization reagents reveal tryptophan cation–π interactions.

- Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

- Asn-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. (2018). Chemical Science, 9(29), 6245-6250.

Sources

Navigating the Solubility Landscape of 2-Acetoxy-5-nitrobenzyl chloride: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the realm of chemical biology and drug development, the journey from a promising molecule to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. This property dictates not only the feasibility of its synthesis and purification but also its behavior in biological systems, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Acetoxy-5-nitrobenzyl chloride, a functionalized aromatic compound, presents a unique set of characteristics that necessitate a thorough understanding of its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-acetoxy-5-nitrobenzyl chloride, offering a robust framework for its application in research and development. The principles and methodologies outlined herein are designed to empower researchers to make informed decisions, ensuring the integrity and success of their experimental endeavors.

Structural Considerations and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1] The structure of 2-acetoxy-5-nitrobenzyl chloride—comprising a substituted benzene ring—features several functional groups that influence its overall polarity and, consequently, its solubility in various solvents.

The presence of a nitro group (-NO2) and an acetoxy group (-OAc) introduces polarity to the molecule. However, the bulky, nonpolar nature of the benzene ring and the presence of a chloro-methyl group (-CH2Cl) contribute to its lipophilic character. Aryl halides, in general, tend to be insoluble in water but soluble in organic solvents.

Based on these structural analogies, a predicted qualitative solubility profile for 2-Acetoxy-5-nitrobenzyl chloride is presented below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic core of the molecule interacts favorably with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate a wide range of organic compounds, including those with moderate polarity. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | The polar functional groups can interact with these solvents, but the nonpolar backbone may limit high solubility. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The nonpolar character of the molecule is expected to dominate over potential hydrogen bonding with the solvent. |

| Aqueous | Water, Buffers (pH 4-9) | Insoluble | The large nonpolar surface area and lack of significant hydrogen bonding capability suggest very low water solubility. |

Experimental Determination of Solubility: A Methodological Framework

To establish a definitive solubility profile, empirical determination is essential. The following section outlines detailed protocols for both qualitative and quantitative solubility assessment, providing a self-validating system for generating reliable data.

Qualitative Solubility Assessment: A Step-by-Step Protocol

This rapid method provides a foundational understanding of the compound's solubility in a range of common laboratory solvents.

Materials:

-

2-Acetoxy-5-nitrobenzyl chloride

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Calibrated micropipette or analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of 2-acetoxy-5-nitrobenzyl chloride and place it into a clean, dry test tube.

-

Solvent Addition: Add 100 µL of the first test solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the mixture for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

-

Classification:

-

Soluble: If the compound dissolves completely at any point.

-

Sparingly Soluble: If a significant portion of the compound dissolves, but some solid remains even after the addition of 1 mL of solvent.

-

Insoluble: If little to no solid dissolves.

-

-

Repeat: Perform this procedure for each of the selected solvents.

Diagram of the Qualitative Solubility Testing Workflow:

Caption: A flowchart illustrating the stepwise process for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values (e.g., in mg/mL or M), the shake-flask method is the gold standard, establishing thermodynamic equilibrium to provide an accurate measurement.[2]

Materials:

-

2-Acetoxy-5-nitrobenzyl chloride

-

Selected solvent(s) of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-acetoxy-5-nitrobenzyl chloride to a scintillation vial (ensure solid material will remain after equilibration).

-

Add a known volume of the chosen solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of 2-acetoxy-5-nitrobenzyl chloride of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

-

Concentration Determination:

-

Using the calibration curve, determine the concentration of 2-acetoxy-5-nitrobenzyl chloride in the filtered sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Diagram of the Quantitative Solubility (Shake-Flask) Workflow:

Caption: A schematic of the shake-flask method for quantitative solubility measurement.

Conclusion: A Pathway to Predictable and Reproducible Research